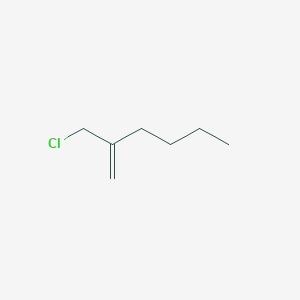
2-(Chloromethyl)hex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)hex-1-ene is an organic compound with the molecular formula C7H13Cl It is a derivative of hexene, where a chlorine atom is attached to the second carbon of the hex-1-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of hex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in organic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Alcohols, amines.
Addition: Dihalides, haloalkanes.
Oxidation: Epoxides, diols.
Applications De Recherche Scientifique
2-(Chloromethyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.
Industry: this compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)hex-1-ene depends on the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate, which is then attacked by a nucleophile.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)hex-1-ene can be compared with other similar compounds, such as:
2-Chloro-1-hexene: Similar in structure but with the chlorine atom attached to the first carbon.
2-(Bromomethyl)hex-1-ene: Similar but with a bromine atom instead of chlorine.
Hex-1-ene: The parent compound without the chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C7H13Cl |
|---|---|
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
2-(chloromethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |
Clé InChI |
MJTZJPJZEOUUIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
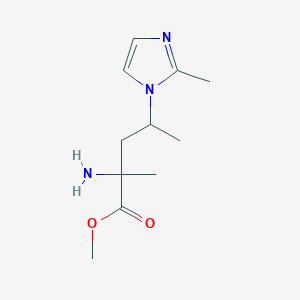
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)
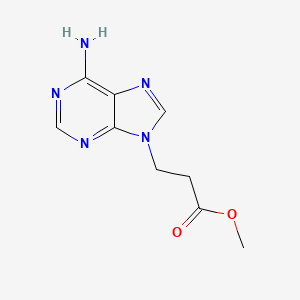
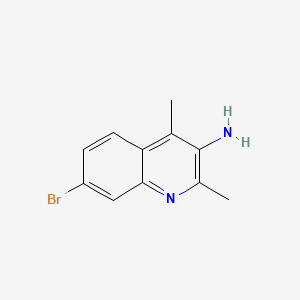
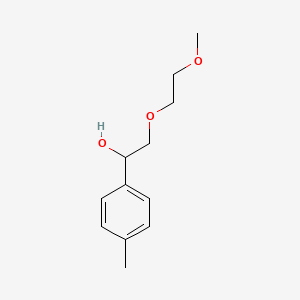
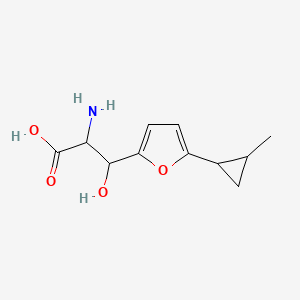
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
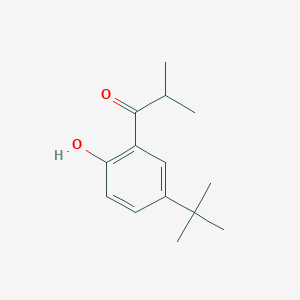

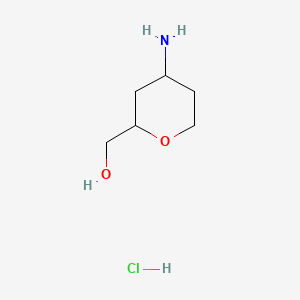
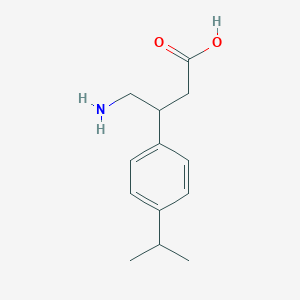
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
